2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid
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Overview
Description
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid is an organic compound with the molecular formula C17H16FNO3 It is characterized by the presence of a fluorophenyl group, an acetamido group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid typically involves the following steps:
Formation of the Acetamido Intermediate: The reaction begins with the acylation of 4-fluoroaniline using acetic anhydride to form N-(4-fluorophenyl)acetamide.
Benzylation: The N-(4-fluorophenyl)acetamide is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to yield N-[(4-fluorophenyl)methyl]acetamide.
Coupling with Phenylacetic Acid: The final step involves coupling the N-[(4-fluorophenyl)methyl]acetamide with phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the acetamido and phenylacetic acid moieties contribute to the overall pharmacophore. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{N-[(4-chlorophenyl)methyl]acetamido}phenyl)aceticacid
- 2-(4-{N-[(4-bromophenyl)methyl]acetamido}phenyl)aceticacid
- 2-(4-{N-[(4-methylphenyl)methyl]acetamido}phenyl)aceticacid
Uniqueness
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-[4-[acetyl-[(4-fluorophenyl)methyl]amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)19(11-14-2-6-15(18)7-3-14)16-8-4-13(5-9-16)10-17(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVASFSMDSDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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